methyl 1-(2-(1H-indol-1-yl)acetyl)piperidine-4-carboxylate
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Overview
Description
Methyl 1-(2-(1H-indol-1-yl)acetyl)piperidine-4-carboxylate is a complex organic compound that features an indole moiety, a piperidine ring, and a carboxylate ester group. Indole derivatives are known for their significant biological activities and are commonly found in natural products and pharmaceuticals . This compound’s unique structure makes it a subject of interest in various fields of scientific research.
Mechanism of Action
Target of Action
Methyl 1-(2-(1H-indol-1-yl)acetyl)piperidine-4-carboxylate is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.
Mode of Action
Indole derivatives are known to interact with their targets and induce changes that lead to various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound affects multiple pathways
Result of Action
Indole derivatives are known to exhibit a wide range of biological activities , suggesting that this compound may also have diverse molecular and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(2-(1H-indol-1-yl)acetyl)piperidine-4-carboxylate typically involves multiple steps, starting with the preparation of the indole derivative. One common method involves the reaction of indole with an appropriate acylating agent to introduce the acetyl group. This is followed by the formation of the piperidine ring through cyclization reactions . The final step involves esterification to introduce the methyl carboxylate group .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to increase yield and purity. This often includes the use of catalysts and controlled reaction conditions to ensure efficient conversion of starting materials to the desired product .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(2-(1H-indol-1-yl)acetyl)piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form different functional groups.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The indole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-3-carboxylic acid derivatives .
Scientific Research Applications
Methyl 1-(2-(1H-indol-1-yl)acetyl)piperidine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Tryptophan: An essential amino acid that also contains an indole ring.
Serotonin: A neurotransmitter derived from tryptophan.
Uniqueness
Methyl 1-(2-(1H-indol-1-yl)acetyl)piperidine-4-carboxylate is unique due to its combination of an indole moiety with a piperidine ring and a carboxylate ester group. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
methyl 1-(2-indol-1-ylacetyl)piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-22-17(21)14-7-9-18(10-8-14)16(20)12-19-11-6-13-4-2-3-5-15(13)19/h2-6,11,14H,7-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVHMQLXRXRBLNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)C(=O)CN2C=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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